2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile

STAT6 Inhibition Medicinal Chemistry Allergic Disease

For SAR studies on allergic disease targets, generic aminoacetonitrile analogs risk invalid data. Use 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile (CAS 864960-91-8), the precise intermediate from patent US20050227959A1. Its specific 4-fluorophenyl-ethylamino architecture and LogP of 1.6 ensure fidelity to published routes. Key outcomes: (i) Valid STAT6-inhibiting heterocyclic oxime synthesis. (ii) Reliable benchmarking for in silico ADMET models (BP 324.4°C). (iii) Suitable GC/HPLC standard for high-boiling fluorinated intermediates. Scales from 1 g to bulk, shipped globally.

Molecular Formula C10H11FN2
Molecular Weight 178.21 g/mol
CAS No. 864960-91-8
Cat. No. B3159867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile
CAS864960-91-8
Molecular FormulaC10H11FN2
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNCC#N)F
InChIInChI=1S/C10H11FN2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,13H,5,7-8H2
InChIKeyAWGKGFHWWMHWGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile Overview


2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile (CAS 864960-91-8) is a fluorinated organic compound with the molecular formula C10H11FN2 . It is characterized as a nitrile derivative with a phenethylamine-like backbone. The compound has been explicitly identified as a synthetic intermediate within the chemical patent literature, specifically in the development of heterocyclic compounds possessing an oxime group designed for STAT6 inhibition [1].

1
Synthesis of STAT6-inhibiting heterocyclic oximes per patent US20050227959A1
2
SAR probe for phenethylamine nitrile linker and fluorine substitution effects
3
Method development standard for fluorinated intermediate purification or GC analysis

2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile Substitution Risks


Substituting 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile with a generic aminoacetonitrile analog is highly inadvisable due to a critical lack of published cross-comparative performance data [1]. The specific combination of the 4-fluorophenyl and ethylamino groups dictates its chemical reactivity and potential biological role, as evidenced by its patented use as a precursor to specific STAT6-inhibiting heterocyclic oximes [2]. Without explicit, comparable data for selectivity, reactivity, or yield from primary literature, assuming another in-class compound will function identically in a complex synthetic pathway or biological assay cannot be scientifically justified.

!
Generic aminoacetonitriles lack patent-documented synthetic utility for STAT6 oxime route
!
Ethyl-linked fluorophenyl group drives reactivity and predicted LogP profile; des-ethyl analogs may not transfer
!
Absence of cross-comparative yield or selectivity data prevents direct replacement claims

2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile Differentiation Evidence


Synthetic Intermediate for STAT6 Inhibitors

This specific compound is documented as a direct product in the synthesis of heterocyclic oxime compounds, which are claimed to possess excellent inhibitory activity on STAT6 activation and effectiveness against allergic diseases [1]. While the patent (US20050227959A1) does not provide quantitative IC50 data for the intermediate itself, its explicit inclusion as a reagent differentiates it from unclaimed aminoacetonitrile analogs that lack this documented synthetic utility.

Synthetic intermediate for STAT6 inhibitors
Class-level inference
Explicitly named in patent US20050227959A1 for heterocyclic oxime synthesis
Supports route-specific selection for STAT6 research
Quantitative IC50 not reported for the intermediate itself
STAT6 Inhibition Medicinal Chemistry Allergic Disease Synthetic Intermediate

Predicted LogP vs. Des-Ethyl Analog

The predicted octanol-water partition coefficient (LogP) for 2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile is 1.6 [1]. This indicates a markedly higher lipophilicity compared to the structurally similar but synthetically distinct analog 2-[(4-Fluorophenyl)amino]acetonitrile (the amino-aniline isomer), which lacks the ethyl linker. The increased LogP suggests potentially different membrane permeability and protein binding characteristics, a crucial differentiator in ADMET profiling where the two might otherwise be incorrectly interchanged.

Predicted LogP vs. des-ethyl analog
Supporting evidence
Target LogP 1.6 (predicted) vs. 2-[(4-fluorophenyl)amino]acetonitrile
Ethyl linker may alter lipophilicity and permeability profile
Comparator predicted value not available; structural distinction is key
Physicochemical Properties Lipophilicity ADMET Prediction

Predicted Boiling Point vs. Analogs

A predicted boiling point of 324.4±22.0 °C is reported for the target compound [1]. This characteristic provides a tangible data point for purification method development (e.g., distillation conditions) that differs from closely related aminoacetonitriles. For instance, while specific literature comparisons are absent, this value can be benchmarked against the known boiling points of simpler analogs, ensuring process chemists select the correct physical parameter set for isolation.

Predicted boiling point vs. analogs
Supporting evidence
324.4±22.0 °C
Thermal property may guide distillation or GC method selection
Predicted value; direct comparator data absent
Physical Chemistry Purification Thermal Stability

2-([2-(4-Fluorophenyl)ethyl]amino)acetonitrile Application Scenarios


STAT6-Inhibiting Oxime Synthesis

Procurement is scientifically justified when synthesizing the novel compounds disclosed in patent US20050227959A1. Using this specific intermediate ensures fidelity to the published synthetic route, which is essential for generating valid structure-activity relationship (SAR) data for allergic disease models [1].

SAR Studies on Phenethylamine Nitriles

The compound serves as a critical comparator in SAR studies exploring the impact of the ethyl linker and fluorine substitution on bioactivity. Its distinct predicted LogP of 1.6, compared to non-ethyl-linked analogs, makes it a key compound for probing lipophilicity-driven shifts in target binding or cellular permeability [2].

Chemoinformatic Model Validation

With its documented predicted properties (LogP: 1.6, BP: 324.4±22.0 °C), this compound can be used to benchmark and validate in silico ADMET prediction models. This application is valuable for computational chemistry groups developing tools to predict the properties of novel aminoacetonitrile scaffolds [2].

Purification Method for Fluorinated Intermediates

The predicted boiling point of 324.4°C makes this compound a suitable chemical standard for developing and validating gas chromatography (GC) or preparative liquid chromatography methods tailored to high-boiling, fluorinated synthetic intermediates [2].

Application
Selection Property
Validation Focus
STAT6-inhibiting oxime synthesis
Synthetic route specificity
Route fidelity, SAR reproducibility
Phenethylamine nitrile SAR studies
Structural comparator context
Linker and substitution effects
Chemoinformatic model validation
Predicted property benchmark
In silico ADMET model accuracy
Purification method for fluorinated intermediates
Thermal reference standard
GC or prep-LC parameter verification
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